molecular formula C19H24N2O3 B8514134 tert-butyl 4-isoquinolin-5-yloxypiperidine-1-carboxylate

tert-butyl 4-isoquinolin-5-yloxypiperidine-1-carboxylate

Cat. No. B8514134
M. Wt: 328.4 g/mol
InChI Key: LOCGCZMMIFANHW-UHFFFAOYSA-N
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Patent
US07094789B2

Procedure details

According to the method of Example 1, Step C, deprotection was performed (50° C., 2 hours) by using Intermediate 45 (164 mg) and 10% hydrogen chloride/methanol solution (5 ml). The reaction mixture was cooled to room temperature, and then the solvent was evaporated under reduced pressure. The residue was added with methanol (1 ml) and diethyl ether (3 ml). The deposited precipitates were collected by filtration and washed with diethyl ether to obtain the title compound (128 mg) as white powdery solid.
Quantity
164 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][CH:11]([O:14][C:15]2[CH:24]=[CH:23][CH:22]=[C:21]3[C:16]=2[CH:17]=[CH:18][N:19]=[CH:20]3)[CH2:10][CH2:9]1)=O)(C)(C)C.[ClH:25].CO>>[ClH:25].[CH:20]1[C:21]2[C:16](=[C:15]([O:14][CH:11]3[CH2:12][CH2:13][NH:8][CH2:9][CH2:10]3)[CH:24]=[CH:23][CH:22]=2)[CH:17]=[CH:18][N:19]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
164 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)OC1=C2C=CN=CC2=CC=C1
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
Cl.CO

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
(50° C., 2 hours)
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was added with methanol (1 ml) and diethyl ether (3 ml)
CUSTOM
Type
CUSTOM
Details
The deposited precipitates
FILTRATION
Type
FILTRATION
Details
were collected by filtration
WASH
Type
WASH
Details
washed with diethyl ether

Outcomes

Product
Name
Type
product
Smiles
Cl.C1=NC=CC2=C(C=CC=C12)OC1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 128 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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